molecular formula C11H21N B1464582 N-cyclobutyl-4-methylcyclohexan-1-amine CAS No. 859526-30-0

N-cyclobutyl-4-methylcyclohexan-1-amine

Cat. No. B1464582
CAS RN: 859526-30-0
M. Wt: 167.29 g/mol
InChI Key: OIIWUSCJMAIOKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cycloalkylamines like CMC can be challenging. A paper on the modular synthesis of azabicyclohexanes and cyclobutenyl amines describes a Lewis acid-catalyzed addition of bicyclobutanes to imines . This method could potentially be applied to the synthesis of CMC, although the exact details would depend on the specific reactants and conditions used .


Molecular Structure Analysis

CMC contains a total of 40 bonds, including 15 non-H bonds, 3 rotatable bonds, 1 four-membered ring (cyclobutyl), 1 six-membered ring (cyclohexane), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

CMC is a chiral molecule with a molecular weight of 177.3 g/mol. Further physical and chemical properties specific to CMC were not found in the search results.

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

A study reviews the effectiveness of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, including amines, in water treatment. AOPs have shown promise in mineralizing these recalcitrant compounds, improving water treatment's efficacy. The review suggests that ozone and Fenton processes are particularly effective against a wide range of amines, highlighting the need for optimized conditions to enhance degradation efficiency (Bhat & Gogate, 2021).

Catalyst Systems for C-N Bond Forming Reactions

Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions provides insights into the synthesis of aromatic, heterocyclic, and aliphatic amines. This work outlines the importance of catalyst optimization, the effect of additives, and the potential commercial applications of these processes. Such methodologies could be relevant for synthesizing compounds with structures similar to "N-cyclobutyl-4-methylcyclohexan-1-amine," highlighting the role of catalyst systems in the development of new chemical entities (Kantam et al., 2013).

Heterocyclic Amines in Food Safety

A comprehensive review on heterocyclic aromatic amines (HAAs) discusses their formation in meat products during thermal processing and their implications for food safety. The study details the analysis, formation, mitigation, and metabolism of HAAs, alongside their hazard control and risk assessment. While "N-cyclobutyl-4-methylcyclohexan-1-amine" is not directly related to food chemistry, understanding the behavior and risks associated with HAAs can inform safety evaluations and mitigation strategies in related chemical research (Chen et al., 2020).

Novel Opioid Receptor Agonists

A detailed review on non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, explores their chemistry, pharmacology, and emergence as substances of abuse. While focusing on opioids, this review underscores the broader implications of designing and understanding the activity of novel chemical compounds, including amines, on biological systems. The insights into synthetic pathways, desired effects, and toxicity could be relevant to the safe and targeted design of new compounds for scientific research (Sharma et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 4-Methylcyclohexanamine, indicates that it is a flammable liquid and vapor, and it can cause severe skin burns and eye damage . It’s important to note that while CMC may have similar hazards, the exact safety profile could vary.

properties

IUPAC Name

N-cyclobutyl-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-9-5-7-11(8-6-9)12-10-3-2-4-10/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIWUSCJMAIOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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